
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-2-13C is a stable isotope-labeled compound of glucose, where the carbon at the second position is replaced with the carbon-13 isotope. This labeling allows for the tracking and analysis of glucose metabolism and other biochemical processes in various scientific studies. The compound retains the same chemical properties as regular D-glucose but can be distinguished in analytical techniques due to the presence of the carbon-13 isotope.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-2-13C typically involves the incorporation of carbon-13 into the glucose molecule. One common method is the chemical synthesis starting from a carbon-13 labeled precursor. The process involves multiple steps, including protection and deprotection of hydroxyl groups, and selective incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods
Industrial production of D-Glucose-2-13C often involves microbial fermentation using carbon-13 labeled substrates. This method is cost-effective and scalable, allowing for the production of large quantities of the labeled compound. The fermentation process is followed by purification steps to isolate the labeled glucose .
Chemical Reactions Analysis
Types of Reactions
D-Glucose-2-13C undergoes similar chemical reactions as regular D-glucose, including:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glycosides and esters.
Common Reagents and Conditions
Oxidation: Typically involves reagents like bromine water or nitric acid under mild conditions.
Reduction: Sodium borohydride or hydrogenation catalysts are commonly used.
Substitution: Acidic or basic catalysts are used depending on the specific reaction.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glycosides and esters.
Scientific Research Applications
D-Glucose-2-13C is widely used in scientific research due to its ability to trace metabolic pathways and study biochemical processes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to understand cellular metabolism.
Medicine: Utilized in positron emission tomography (PET) imaging to diagnose and monitor diseases like cancer.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
D-Glucose-2-13C functions by integrating into metabolic pathways in the same manner as regular glucose. The carbon-13 isotope allows for the tracking of the glucose molecule through various biochemical processes using techniques like NMR and mass spectrometry. This enables researchers to study the kinetics and dynamics of glucose metabolism, providing insights into cellular functions and disease mechanisms .
Comparison with Similar Compounds
Similar Compounds
- D-Glucose-1-13C
- D-Glucose-6-13C
- D-Glucose-13C6
- D-Glucose-1,2-13C2
- D-Glucose-13C6,1,2,3,4,5,6,6-d7
Uniqueness
D-Glucose-2-13C is unique due to the specific labeling at the second carbon position, which allows for targeted studies of metabolic pathways involving this carbon. This specificity can provide more detailed information compared to uniformly labeled glucose or other positional isomers .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-NUPNGVPUSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)

![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)
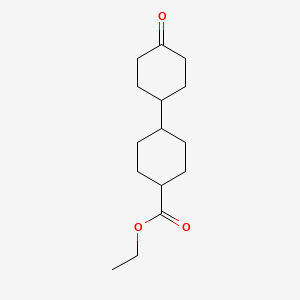
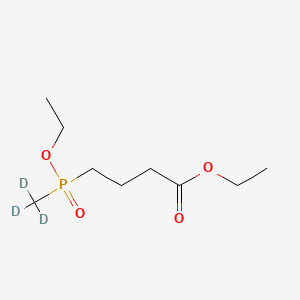
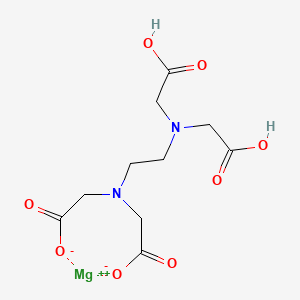
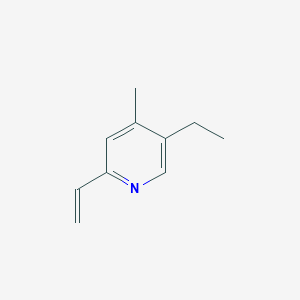
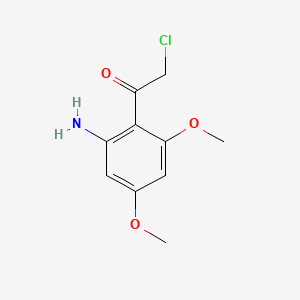
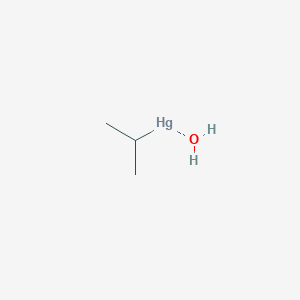
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)
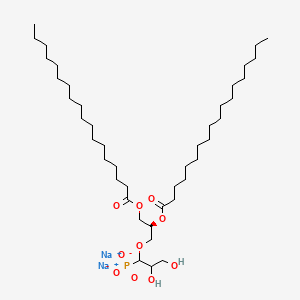

![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)
